The discovery and synthesis of Taranabant involved a multi-step optimization process focused on enhancing in vivo efficacy and minimizing the risk of reactive metabolite formation []. While the specific details of the synthesis are not provided in the abstracts, the researchers highlight the introduction of a key structural feature: the acyclic amide group. This modification contributed to its desirable pharmacological properties [].
Taranabant acts as a potent and selective inverse agonist of the CB1R []. Unlike agonists, which activate receptors, inverse agonists bind to the receptor and reduce its basal activity.
CAS No.:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 20184-94-5